[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate is a complex organic compound known for its unique structure and properties This compound is a type of diglyceride, which consists of two fatty acid chains esterified to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the selective esterification of the hydroxyl groups with the desired fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: The hydroxyl group on the glycerol backbone can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Substitution: Various ester derivatives depending on the substituent introduced.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The specific molecular targets and pathways involved depend on the context of its application, such as drug delivery or cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-1-[(9Z,12Z)-9,12-Heptadecadienoyloxy]-3-hydroxy-2-propanyl (13Z,16Z)-docosa-13,16-dienoate]
- [(2S)-3-Hydroxy-2-[(6Z,9Z,12Z)-6,9,12-octadecatrienoyloxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-docosahexaenoate]
- [(2S)-2-Hydroxy-3-({hydroxy[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-2-(octadecanoyloxy)propoxy]phosphoryl}oxy)propoxy]phosphonic acid]
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate is unique due to its specific combination of fatty acid chains and the presence of multiple double bonds. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C43H76O5 |
---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,23,41,44H,3-10,15-16,20-22,24-40H2,1-2H3/b13-11-,14-12-,19-17-,23-18-/t41-/m0/s1 |
InChI Key |
XQABSIGFGYYERB-AFRYFLNXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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